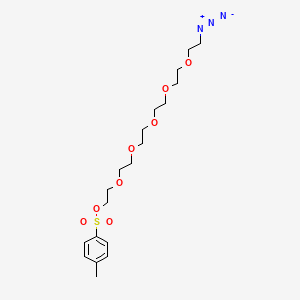
叠氮-PEG6-甲苯磺酸酯
描述
Azide-PEG6-Tos is a compound that consists of an azide group and a tosyl group linked through a polyethylene glycol (PEG) chain. The chemical formula for Azide-PEG6-Tos is C₁₉H₃₁N₃O₈S, and it has a molecular weight of 461.53 g/mol. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions .
科学研究应用
Azide-PEG6-Tos has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in the labeling and tracking of biomolecules through click chemistry.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology.
作用机制
Target of Action
Azide-PEG6-Tos is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . Its primary targets are molecules containing Alkyne, DBCO, or BCN groups .
Mode of Action
Azide-PEG6-Tos contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage. Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
Azide-PEG6-Tos plays a crucial role in the formation of PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
Azide-PEG6-Tos is a PEG derivative, and the hydrophilic PEG spacer increases solubility in aqueous media . This property enhances the bioavailability of the compound.
Result of Action
The primary result of Azide-PEG6-Tos action is the formation of a stable triazole linkage with target molecules . This linkage is crucial in the synthesis of PROTACs, which are designed to degrade specific target proteins within the cell .
Action Environment
The action of Azide-PEG6-Tos is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition reaction
生化分析
Biochemical Properties
Azide-PEG6-Tos interacts with various biomolecules through its azide group. This group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The tosyl group in Azide-PEG6-Tos is a good leaving group for nucleophilic substitution reactions .
Cellular Effects
The specific cellular effects of Azide-PEG6-Tos are not well-documented in the literature. Peg derivatives are known to have various effects on cells. For instance, some PEG derivatives can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Azide-PEG6-Tos exerts its effects at the molecular level through its azide group. This group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Temporal Effects in Laboratory Settings
Peg derivatives are generally known for their stability and long-term effects on cellular function .
Metabolic Pathways
Peg derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Peg derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Peg derivatives can be directed to specific compartments or organelles based on their chemical structure .
准备方法
Synthetic Routes and Reaction Conditions
. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reactions.
Industrial Production Methods
In industrial settings, the production of Azide-PEG6-Tos involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反应分析
Types of Reactions
Azide-PEG6-Tos undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole linkages.
Nucleophilic Substitution Reactions: The tosyl group acts as a good leaving group, allowing for nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Click Chemistry: The major products are triazole-linked compounds, which are stable and have diverse applications in bioconjugation and drug development.
Nucleophilic Substitution: The products depend on the nucleophile used but generally involve the replacement of the tosyl group with the nucleophile.
相似化合物的比较
Azide-PEG6-Tos is unique due to its combination of an azide group and a tosyl group linked through a PEG chain. Similar compounds include:
Azide-PEG4-Tos: Similar structure but with a shorter PEG chain, resulting in different solubility and reactivity properties.
Azide-PEG8-Tos: Longer PEG chain, offering increased solubility in aqueous media.
Azide-PEG6-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of a tosyl group, used for amine-reactive conjugation.
Azide-PEG6-Tos stands out due to its balanced PEG chain length, providing optimal solubility and reactivity for a wide range of applications .
属性
IUPAC Name |
2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O8S/c1-18-2-4-19(5-3-18)31(23,24)30-17-16-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-21-22-20/h2-5H,6-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQISMWOKQMODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


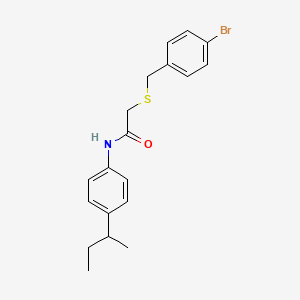

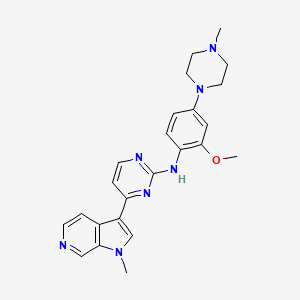
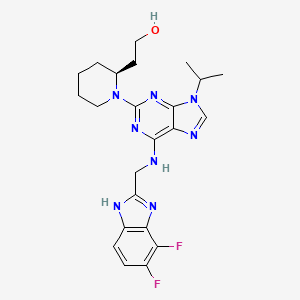
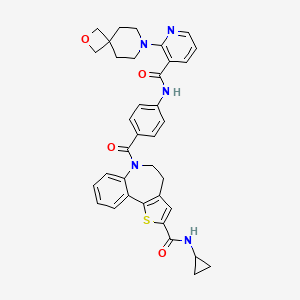

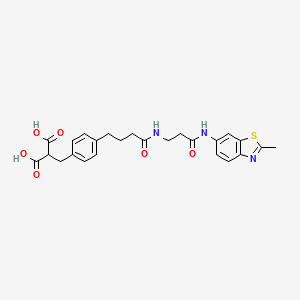
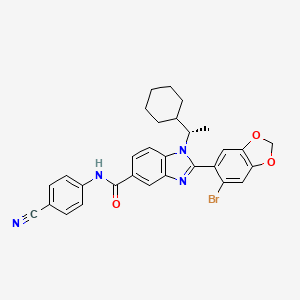
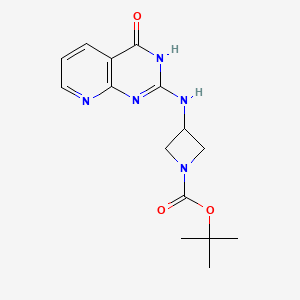
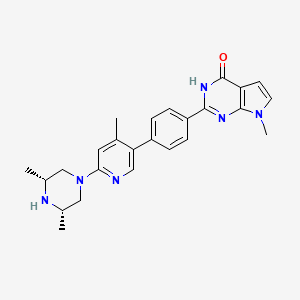
![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)
![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)
